molecular formula C12H14F2N2O2 B3009718 1-[2-(Difluoromethoxy)benzoyl]piperazine CAS No. 446267-49-8

1-[2-(Difluoromethoxy)benzoyl]piperazine

Cat. No. B3009718
CAS RN: 446267-49-8
M. Wt: 256.253
InChI Key: GAYUATPZDHVOEB-UHFFFAOYSA-N
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Description

1-[2-(Difluoromethoxy)benzoyl]piperazine, also known as DFMBP, is a chemical compound . It has a CAS Number of 446267-49-8 . The molecular weight of this compound is 256.25 .


Molecular Structure Analysis

The Inchi Code for 1-[2-(Difluoromethoxy)benzoyl]piperazine is 1S/C12H14F2N2O2/c13-12(14)18-10-4-2-1-3-9(10)11(17)16-7-5-15-6-8-16/h1-4,12,15H,5-8H2 . This code provides a unique way to represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-[2-(Difluoromethoxy)benzoyl]piperazine is a solid at room temperature .

Scientific Research Applications

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

[2-(difluoromethoxy)phenyl]-piperazin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O2/c13-12(14)18-10-4-2-1-3-9(10)11(17)16-7-5-15-6-8-16/h1-4,12,15H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYUATPZDHVOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Difluoromethoxy)benzoyl]piperazine

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